molecular formula C22H21N3O2 B242331 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B242331
M. Wt: 359.4 g/mol
InChI Key: DWQKTYDMIAWJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a synthetic compound that has been developed for its potential use in scientific research. The compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), which is involved in cell growth and differentiation. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have neuroprotective and vasodilatory effects. Additionally, the compound has been shown to increase glucose uptake and inhibit lipogenesis in adipocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol. One area of research could focus on the compound's potential use in cancer therapy, and its ability to inhibit the growth of cancer cells. Another area of research could focus on the compound's neuroprotective effects, and its potential use in the treatment of neurological disorders. Additionally, future research could explore the compound's effects on energy metabolism, and its potential use in the treatment of metabolic disorders.

Synthesis Methods

The synthesis method for 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves several steps. The starting material is 2-methoxyphenol, which is reacted with 2-bromo-5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridine to form the intermediate. The intermediate is then reacted with a palladium catalyst to form the final product.

Scientific Research Applications

2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has a range of potential scientific research applications. It has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in neurological research, as it has been shown to have neuroprotective effects. Additionally, the compound has been studied for its potential use in cardiovascular research, as it has been shown to have vasodilatory effects.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxy-4-[5-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H21N3O2/c1-14-7-4-5-9-17(14)23-22-21(16-11-12-18(26)19(13-16)27-3)24-20-10-6-8-15(2)25(20)22/h4-13,23,26H,1-3H3

InChI Key

DWQKTYDMIAWJIP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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